7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a furan ring, a morpholine ring, and a thiazolopyridazine core, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyridazine derivatives under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the furan, morpholine, or thiazolopyridazine rings.
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its unique structure allows it to bind to specific enzymes or receptors, making it a candidate for drug development. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can vary depending on the specific biological target, but they often involve the inhibition of key enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one include other heterocyclic compounds with furan, morpholine, or thiazolopyridazine rings. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of rings and the resulting properties, which make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-12-10-11(9(15-16-12)8-2-1-5-20-8)21-13(14-10)17-3-6-19-7-4-17/h1-2,5H,3-4,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVXNWQLPJROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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